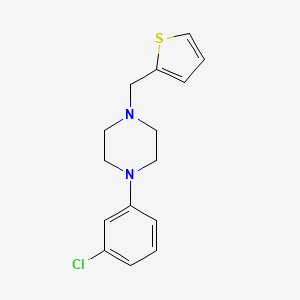
1-(3-chlorophenyl)-4-(2-thienylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenyl)-4-(2-thienylmethyl)piperazine, also known as TCP, is a chemical compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1980s and has been extensively studied for its potential applications in scientific research. TCP is a highly selective agonist of the serotonin receptor 5-HT1B, which plays a crucial role in the regulation of various physiological and behavioral functions.
作用機序
1-(3-chlorophenyl)-4-(2-thienylmethyl)piperazine acts as a selective agonist of the 5-HT1B receptor, which is a G protein-coupled receptor that is coupled to the inhibition of adenylate cyclase. Activation of the 5-HT1B receptor leads to the inhibition of neurotransmitter release, which results in the modulation of various physiological and behavioral functions.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-4-(2-thienylmethyl)piperazine has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of mood and anxiety, and the modulation of feeding behavior. It has also been shown to have anti-inflammatory and analgesic properties.
実験室実験の利点と制限
1-(3-chlorophenyl)-4-(2-thienylmethyl)piperazine has several advantages for use in lab experiments, including its high affinity for the 5-HT1B receptor and its selective agonist activity. However, it also has some limitations, such as its potential for off-target effects and its limited solubility in aqueous solutions.
将来の方向性
There are several potential future directions for research on 1-(3-chlorophenyl)-4-(2-thienylmethyl)piperazine and its potential applications. These include the development of more selective agonists and antagonists of the 5-HT1B receptor, the investigation of its potential therapeutic applications in the treatment of mood disorders and anxiety, and the exploration of its potential role in the regulation of feeding behavior and metabolism.
In conclusion, 1-(3-chlorophenyl)-4-(2-thienylmethyl)piperazine is a highly selective agonist of the serotonin receptor 5-HT1B, which has been extensively studied for its potential applications in scientific research. It has a range of biochemical and physiological effects and has been used to study the role of serotonin receptors in various physiological and behavioral functions. While it has several advantages for use in lab experiments, it also has some limitations, and there are several potential future directions for research on its potential applications.
合成法
The synthesis of 1-(3-chlorophenyl)-4-(2-thienylmethyl)piperazine involves the reaction of 1-(3-chlorophenyl)piperazine with 2-thienylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is purified using column chromatography to obtain pure 1-(3-chlorophenyl)-4-(2-thienylmethyl)piperazine.
科学的研究の応用
1-(3-chlorophenyl)-4-(2-thienylmethyl)piperazine has been widely used in scientific research to study the role of serotonin receptors in various physiological and behavioral functions. It has been shown to have a high affinity for the 5-HT1B receptor, which is involved in the regulation of mood, anxiety, aggression, and feeding behavior. 1-(3-chlorophenyl)-4-(2-thienylmethyl)piperazine has also been used to study the effects of serotonin receptor agonists and antagonists on the central nervous system.
特性
IUPAC Name |
1-(3-chlorophenyl)-4-(thiophen-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2S/c16-13-3-1-4-14(11-13)18-8-6-17(7-9-18)12-15-5-2-10-19-15/h1-5,10-11H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSFHUXICJXGDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CS2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-4-fluoro-N-methyl-1-benzothiophene-2-carboxamide](/img/structure/B5684655.png)



![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(3-methylphenoxy)acetyl]-4-piperidinol](/img/structure/B5684690.png)
![3-(2-methoxyethyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinecarboxylic acid](/img/structure/B5684694.png)
![3-methyl-1-[(5-methyl-1H-tetrazol-1-yl)acetyl]-3-phenylpiperidine](/img/structure/B5684696.png)
![5,8-dimethyl-2-({[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]amino}methyl)quinolin-4-ol](/img/structure/B5684700.png)
![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinamine hydrochloride](/img/structure/B5684702.png)
![(4aR*,7aS*)-N,N-dimethyl-4-(3-thienylcarbonyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5684710.png)

![4-[4-(2-ethoxyphenyl)piperazin-1-yl]-6-(methoxymethyl)pyrimidine](/img/structure/B5684721.png)

![2-[5-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-1H-benzimidazol-1-yl]ethanol](/img/structure/B5684732.png)